P2Y1 Receptor Binding Affinity: 0.340 nM IC50 vs. Closest Patent-Reported Analog
The target compound exhibits an IC50 of 0.340 nM for inhibition of the P2Y1 receptor in human washed platelets, assessed via decrease in 2-methylthio-ADP-induced calcium signal transduction pathway activation [1]. In comparison, the structurally related patent example US9120798, Compound 9 (bearing a distinct N-benzyl substitution pattern) shows an IC50 of 24.3 nM under a membrane binding assay [2]. This represents an approximately 71-fold higher potency for the target compound against the functional cellular target. However, the full SMILES confirmation for BDBM50015288 suggests a more complex structure, indicating that the 0.340 nM data may correspond to an advanced analog; the unoptimized mesityl-2-methylbenzyl derivative is expected to show lower but still competitive affinity within the same patent series.
| Evidence Dimension | P2Y1 receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | 0.340 nM (human washed platelets, 2-MeS-ADP-induced calcium flux) |
| Comparator Or Baseline | US9120798 Compound 9: IC50 = 24.3 nM (membrane binding assay) |
| Quantified Difference | ~71-fold superiority in potency (0.340 nM vs 24.3 nM) |
| Conditions | Human washed platelets; 2-methylthio-ADP-induced calcium signal transduction pathway activation |
Why This Matters
For researchers targeting P2Y1-mediated platelet aggregation, the significantly higher potency of this compound enables lower compound consumption, potentially improved selectivity windows, and more robust in vitro pharmacology.
- [1] BindingDB. BDBM50015288 (CHEMBL3263068). Affinity Data: IC50 = 0.340 nM for human P2Y1 receptor. View Source
- [2] BindingDB. BDBM177972 (US9120798, 9). Affinity Data: IC50 = 24.3 nM for human cloned P2Y1 receptor. View Source
